4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one
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Overview
Description
4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one is an organic compound belonging to the class of alpha amino acids and derivatives This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a chlorothiophene moiety
Preparation Methods
The synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with piperazin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one can be compared with other similar compounds such as:
4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone: This compound has a similar structure but includes a pyrazolo[1,5-a]pyridine moiety.
2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole: This derivative includes a thiazole ring, which may impart different chemical and biological properties.
N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide:
Properties
Molecular Formula |
C8H9ClN2O3S2 |
---|---|
Molecular Weight |
280.8 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C8H9ClN2O3S2/c9-6-1-2-8(15-6)16(13,14)11-4-3-10-7(12)5-11/h1-2H,3-5H2,(H,10,12) |
InChI Key |
VVKRISDCYJSGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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